
Tat-BP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tat-BP is a peptide that has gained significant attention in the scientific community due to its ability to efficiently deliver biomolecules into cells. This peptide has been widely used in scientific research applications, particularly in the field of drug development. This compound is a promising tool for delivering therapeutic agents to target cells, and its mechanism of action has been extensively studied.
科学的研究の応用
Modulation of Brain Oscillations and Cognitive Processes
Transcranial alternating current stimulation (tACS) is increasingly used as a tool to non-invasively modulate brain oscillations in a frequency-specific manner. Neuroscience research utilizes tACS to probe causal relationships between neuronal oscillations and cognitive processes, aiming to restore dysfunctional brain oscillations implicated in various neurological and psychiatric diseases. However, the underlying mechanisms of action are still not fully understood. Current reviews provide insights into analysis approaches to recover brain signals during tACS, emphasizing the importance of careful experimental designs and robust outcome measures for revealing valid and important insights into the online effects of tACS, thereby enriching our understanding of its basic mechanisms (Kasten & Herrmann, 2019).
Therapeutic Vaccine Targeting HIV-1 Transactivator of Transcription (Tat)
The HIV-1 transactivator of transcription (Tat) protein plays pivotal roles in virus gene expression, replication, transmission, and disease progression. Anti-Tat antibodies are uncommon in natural infection but correlate with an asymptomatic state and lower or no disease progression. Hence, targeting Tat represents a pathogenesis-driven intervention. Reviews of the translational development of a therapeutic vaccine targeting the Tat protein indicate that Tat-induced immune responses are necessary to restore immune homeostasis, block the replenishment, and reduce the size of the viral reservoir, potentially aiding in establishing a functional cure for HIV (Cafaro et al., 2015).
Neurotoxicity and Microglial Activation
The human immunodeficiency virus type-1 (HIV-1) regulatory protein Tat, produced in the early phase of infection, is essential for virus replication and has been implicated in the pathogenesis of HIV-1–associated dementia (HAD). Tat affects the functional state of microglial cells, stimulating them to synthesize potentially neurotoxic molecules, including proinflammatory cytokines and free radicals, and interferes with molecular mechanisms controlling cAMP levels, intracellular [Ca2+], and ion channel expression. Understanding the effects of Tat on microglial cells supports the hypothesis that activated microglia play a role in the neuropathology associated with HIV-1 infection (Minghetti et al., 2004).
特性
CAS番号 |
118013-66-4 |
|---|---|
分子式 |
C37H59N7O20 |
分子量 |
921.9 g/mol |
IUPAC名 |
(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |
InChIキー |
UPFMKPIBAIPLHT-RSJSDIDPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
その他のCAS番号 |
118013-66-4 |
同義語 |
TAT-BP tracheal cytotoxin, Bordetella pertussis |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)


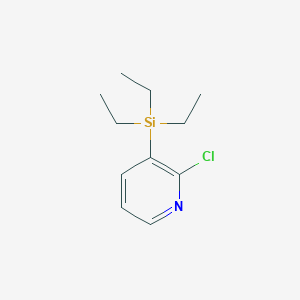
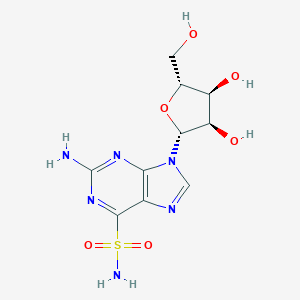
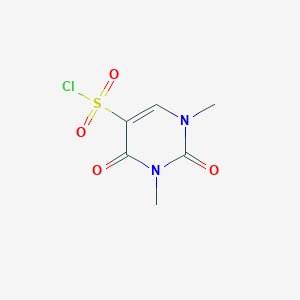
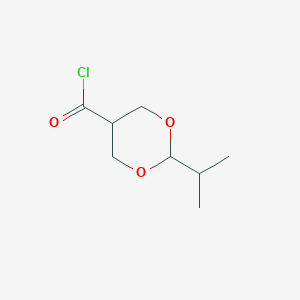

![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
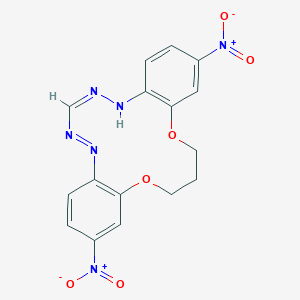
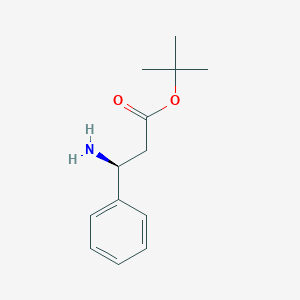
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)